ethyl 2-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of indole and benzothiophene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Benzylation: The indole derivative is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Coupling with Benzothiophene: The benzylated indole is coupled with a benzothiophene derivative through a carbonylation reaction, often using palladium catalysts.
Esterification: The final step involves esterification with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzothiophene rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or nitro groups under acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitro groups.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Alcohols or amines depending on the site of reduction.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its structure suggests it could be useful in the development of drugs targeting specific receptors or enzymes.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the indole and benzothiophene rings.
Mechanism of Action
The mechanism of action of ethyl 2-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The indole ring is known to bind to various protein sites, potentially inhibiting or activating specific pathways. The benzothiophene moiety may contribute to the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole nucleus.
Benzothiophene Derivatives: Compounds such as raloxifene and zileuton, which feature the benzothiophene structure.
Uniqueness
What sets ethyl 2-[({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart is its combination of both indole and benzothiophene rings, providing a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C30H31N3O3S2 |
---|---|
Molecular Weight |
545.7g/mol |
IUPAC Name |
ethyl 2-[(1-benzyl-2,3-dimethylindole-5-carbonyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C30H31N3O3S2/c1-4-36-29(35)26-22-12-8-9-13-25(22)38-28(26)32-30(37)31-27(34)21-14-15-24-23(16-21)18(2)19(3)33(24)17-20-10-6-5-7-11-20/h5-7,10-11,14-16H,4,8-9,12-13,17H2,1-3H3,(H2,31,32,34,37) |
InChI Key |
QFYYPINNRKFQHZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC4=C(C=C3)N(C(=C4C)C)CC5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC4=C(C=C3)N(C(=C4C)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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